

# A Head-to-Head Comparison of Miraluma® (Technetium-99m Sestamibi) Imaging Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different **Miraluma®** (Technetium-99m Sestamibi) imaging protocols utilized in key clinical areas: parathyroid, myocardial perfusion, and breast imaging. The information presented is based on published experimental data to facilitate an objective evaluation of each protocol's performance and methodology.

## **Parathyroid Imaging Protocols**

**Miraluma**® scintigraphy is a cornerstone in the preoperative localization of hyperfunctioning parathyroid glands. The primary protocols employed are the dual-phase (single-tracer) and the dual-tracer (subtraction) techniques. The addition of Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is now a standard practice for improved anatomical localization.

Quantitative Comparison of Parathyroid Imaging Protocols



| Protocol                                                              | Sensitivity                         | Specificity | Positive<br>Predictive<br>Value (PPV) | Negative<br>Predictive<br>Value (NPV) | Accuracy  |
|-----------------------------------------------------------------------|-------------------------------------|-------------|---------------------------------------|---------------------------------------|-----------|
| Dual-Phase<br>(Single-<br>Tracer)<br>Planar<br>Imaging                | 84.21%[1]                           | 66.67%[1]   | 96.97%[1]                             | 25%[1]                                | 82.93%[1] |
| Dual-Phase<br>(Single-<br>Tracer) with<br>SPECT/CT                    | 94.74%[1]                           | 66.67%[1]   | 97.30%[1]                             | 50.00%[1]                             | 92.68%[1] |
| Dual-Tracer<br>Subtraction<br>with 123I<br>(Planar)                   | 76.7% -<br>80.0%[2]                 | -           | -                                     | -                                     | -         |
| Dual-Tracer<br>Subtraction<br>with 123I<br>(SPECT/CT)                 | 80.0%[2]                            | -           | -                                     | -                                     | -         |
| Dual-Tracer Subtraction with 99mTc- Pertechnetat e (Combined Imaging) | 90% (for<br>solitary<br>adenoma)[3] | -           | -                                     | -                                     | -         |
| Dual-Tracer<br>Subtraction<br>SPECT/CT                                | 95%[4]                              | 89%[4]      | 97%[4]                                | 83%[4]                                | 94%[4]    |

Experimental Protocols for Parathyroid Imaging

1. Dual-Phase (Single-Tracer) Protocol:



- Patient Preparation: No specific preparation is required.
- Radiopharmaceutical Administration: Intravenous injection of 740-900 MBq of 99mTc-Sestamibi.[5]
- Image Acquisition:
  - Early Phase: Planar images of the neck and mediastinum are acquired 10-30 minutes post-injection.
  - Delayed Phase: A second set of planar images is acquired 1.5-2.5 hours post-injection.
  - SPECT/CT (Optional but Recommended): SPECT/CT of the neck and mediastinum can be performed after the early planar images for better anatomical localization.[1][6]
- Principle: This technique relies on the differential washout of 99mTc-Sestamibi from the thyroid and parathyroid tissues. Hyperfunctioning parathyroid tissue typically retains the tracer longer than the surrounding thyroid tissue.[6]
- 2. Dual-Tracer Subtraction Protocol (99mTc-Sestamibi / 99mTc-Pertechnetate):
- Patient Preparation: No specific preparation is required.
- Radiopharmaceutical Administration:
  - Intravenous injection of 50 MBq of 99mTc-pertechnetate.[3]
  - After a short delay for thyroid uptake, an intravenous injection of 740-1,110 MBq of 99mTc-Sestamibi is administered.[3][6]
- Image Acquisition:
  - A 10-minute image of the neck and mediastinum is acquired 10-15 minutes after the 99mTc-Sestamibi injection.[6]
  - A subsequent image of the thyroid is acquired using the 99mTc-pertechnetate signal.
  - SPECT/CT: Can be performed for improved localization.



- Image Processing: The 99mTc-pertechnetate image (thyroid) is digitally subtracted from the 99mTc-Sestamibi image (thyroid + parathyroid), isolating the parathyroid glands.[6]
- Principle: This method uses a thyroid-specific agent (99mTc-pertechnetate) to create a
  thyroid map, which is then subtracted from the combined parathyroid and thyroid image
  obtained with 99mTc-Sestamibi.

Workflow Diagrams for Parathyroid Imaging











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. State-of-the-art for contrast-enhanced mammography PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the Diagnostic Performance of Contrast-Enhanced Mammography and Breast MRI: a Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. safebodyimaging.com [safebodyimaging.com]
- 6. Contrast-enhanced Dedicated Breast CT: Initial Clinical Experience1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Miraluma® (Technetium-99m Sestamibi) Imaging Protocols]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1197983#head-to-head-comparison-of-different-miraluma-imaging-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com